![molecular formula C20H19NO B12582145 2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol CAS No. 647017-94-5](/img/structure/B12582145.png)
2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol is an organic compound that features a naphthalene ring, a butenyl chain, and an aminophenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol typically involves the reaction of 1-(Naphthalen-2-yl)but-3-en-1-amine with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials
Wirkmechanismus
The mechanism by which 2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol exerts its effects involves interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Naphthalen-2-yl)but-3-en-1-amine: Shares the naphthalene and butenyl structure but lacks the aminophenol group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring but has different functional groups and applications
Uniqueness
2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol is unique due to its combination of a naphthalene ring, a butenyl chain, and an aminophenol group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
647017-94-5 |
|---|---|
Molekularformel |
C20H19NO |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-(1-naphthalen-2-ylbut-3-enylamino)phenol |
InChI |
InChI=1S/C20H19NO/c1-2-7-18(21-19-10-5-6-11-20(19)22)17-13-12-15-8-3-4-9-16(15)14-17/h2-6,8-14,18,21-22H,1,7H2 |
InChI-Schlüssel |
ZJLZVIVEGULKJY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C1=CC2=CC=CC=C2C=C1)NC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



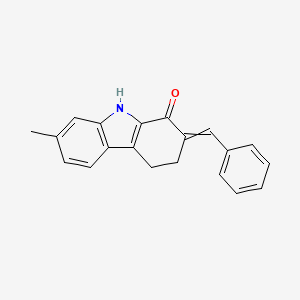
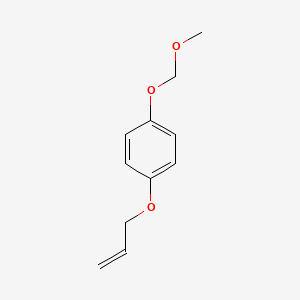

![(7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one](/img/structure/B12582095.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12582101.png)
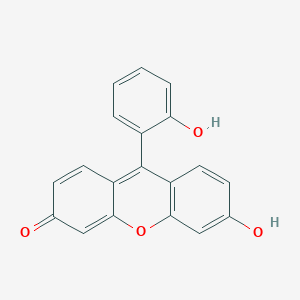
![Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-](/img/structure/B12582115.png)

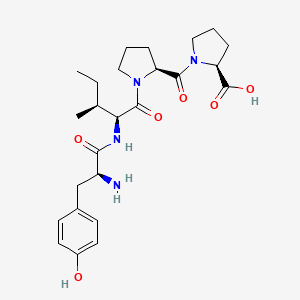
![N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B12582128.png)
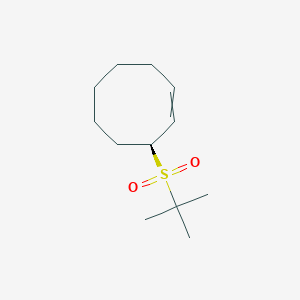

![2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12582150.png)
